molecular formula C22H28O2Si B12621241 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal CAS No. 917871-09-1

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal

Cat. No.: B12621241
CAS No.: 917871-09-1
M. Wt: 352.5 g/mol
InChI Key: NQUCVYVQWNACMH-LJQANCHMSA-N
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Description

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal is a chiral aldehyde derivative featuring a silyl ether protecting group and an α,β-unsaturated aldehyde (enal) moiety. Its structure includes:

  • A tert-butyldiphenylsilyl (TBDPS) group at the 5-position, providing steric bulk and stability under acidic conditions.
  • A (4R)-methyl substituent, imparting stereochemical specificity critical for asymmetric synthesis.
  • A pent-2-enal backbone, enabling conjugation between the aldehyde and the double bond, which enhances reactivity in cycloadditions or nucleophilic attacks.

This compound is primarily used as an intermediate in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The TBDPS group protects the alcohol during multi-step reactions, while the enal group serves as a reactive handle for subsequent transformations like Michael additions or Diels-Alder reactions .

Properties

CAS No.

917871-09-1

Molecular Formula

C22H28O2Si

Molecular Weight

352.5 g/mol

IUPAC Name

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpent-2-enal

InChI

InChI=1S/C22H28O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-17,19H,18H2,1-4H3/t19-/m1/s1

InChI Key

NQUCVYVQWNACMH-LJQANCHMSA-N

Isomeric SMILES

C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O

Canonical SMILES

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O

Origin of Product

United States

Preparation Methods

Silylation Reaction

One common method for synthesizing this compound involves a silylation reaction where a suitable alcohol is treated with a silylating agent, such as tert-butyl(diphenyl)silyl chloride. The general reaction can be represented as follows:

$$
\text{Alcohol} + \text{tert-Butyl(diphenyl)silyl chloride} \rightarrow \text{Silyl ether} + HCl
$$

Reagents and Conditions:

  • Reagents: tert-Butyl(diphenyl)silyl chloride, base (e.g., triethylamine)
  • Solvent: Typically performed in an organic solvent like dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to slightly elevated temperatures.

Aldol Condensation

Following the formation of the silyl ether, an aldol condensation reaction can be employed to introduce the aldehyde functionality. This process typically involves reacting a silylated enolate with an aldehyde or ketone.

$$
\text{Enolate} + \text{Aldehyde} \rightarrow \text{β-Hydroxyaldehyde}
$$

Reagents and Conditions:

  • Base: Lithium diisopropylamide (LDA) or sodium hydride.
  • Temperature: Low temperatures (often -78 °C) to control reactivity and selectivity.

Oxidation to Aldehyde

The β-hydroxyaldehyde can then be oxidized to yield the desired aldehyde product. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

$$
\text{β-Hydroxyaldehyde} \rightarrow \text{Aldehyde}
$$

Reagents and Conditions:

  • Oxidant: PCC or Dess-Martin periodinane.
  • Solvent: Dichloromethane or other suitable organic solvents.
  • Temperature: Room temperature.

Summary of Reaction Steps

Step Reaction Type Key Reagents Conditions
1 Silylation tert-Butyl(diphenyl)silyl chloride DCM, RT
2 Aldol Condensation Enolate (LDA), Aldehyde -78 °C
3 Oxidation PCC or Dess-Martin periodinane DCM, RT

Research Findings

Recent studies have shown that varying the conditions during these reactions can significantly affect yield and selectivity. For instance, using different bases in the aldol condensation step has been reported to enhance stereoselectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, thiols, or amines.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The silyl ether group provides stability and can be selectively removed under specific conditions to release the active aldehyde.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogous silyl-protected derivatives:

Compound Name Protecting Group Functional Group Key Substituents Molecular Weight (g/mol) Reference
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal TBDPS α,β-unsaturated aldehyde (4R)-methyl, pent-2-enal ~400 (estimated)
(R)-tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane (7) TBDPS Alkyne 4-methoxybenzyloxy, pent-4-ynyloxy 516.73
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one TBDMS Ketone Pent-3-en-2-one 214.39
2-((S,E)-4-((4R,5R)-5-((S)-4-(tert-butyldimethylsilyloxy)pentyl)-...) (32) TBDMS/TBDPS Carboxylic acid Multiple stereocenters, benzoic acid 869.07

Key Observations :

Protecting Group Size :

  • The TBDPS group (target compound) offers superior steric protection compared to TBDMS (), making it less prone to accidental deprotection but requiring stronger acidic conditions (e.g., HF or TBAF) for removal .
  • TBDMS (e.g., in ) is smaller, enabling faster reaction kinetics at adjacent sites but offering less stability in acidic environments .

Functional Group Reactivity: The enal group in the target compound is highly electrophilic, facilitating conjugate additions. In contrast, alkynes () undergo click chemistry or Sonogashira couplings, while ketones () exhibit lower reactivity toward nucleophiles .

Stereochemical Complexity :

  • The (4R)-methyl group in the target compound dictates spatial arrangement, influencing reaction pathways (e.g., diastereoselectivity in cycloadditions). Compounds like ’s 32 feature multiple stereocenters (4R,5R and S,E), further complicating synthetic control .

Stability and Reaction Conditions

  • Thermal Stability : The TBDPS group enhances thermal resilience, allowing reactions at elevated temperatures (e.g., reflux in CCl4, as in ) .
  • Acid Sensitivity : While TBDPS resists mild acids, TBDMS () may hydrolyze under weakly acidic conditions, limiting its use in acid-catalyzed reactions .

Biological Activity

The compound (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal is a silane derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, which includes a tert-butyl group and a diphenylsilyl moiety, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal can be represented as follows:

C17H26O2Si\text{C}_{17}\text{H}_{26}\text{O}_2\text{Si}

This structure features a silyl ether functional group, which is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing silyl groups can exhibit antimicrobial properties. A study focusing on various silane derivatives demonstrated that certain configurations could inhibit bacterial growth effectively. However, specific data regarding the antimicrobial efficacy of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal remains limited.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of similar silane compounds on cancer cell lines. For instance, derivatives with silyl functionalities have shown selective cytotoxic effects against various cancer types. While direct studies on (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal are scarce, the structural similarities suggest potential for similar activity.

Case Studies

  • Synthesis and Evaluation : In a study involving the synthesis of related silyl ethers, researchers evaluated the biological activity of several derivatives. The results indicated that compounds with bulky silyl groups could enhance solubility and bioavailability, potentially leading to improved therapeutic profiles.
  • Mechanistic Insights : Another case study explored the mechanism of action of silylated compounds in inhibiting specific enzymes involved in cancer progression. The findings suggested that the presence of silyl groups could modulate enzyme activity through steric hindrance or electronic effects.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of silylated compounds:

Study FocusKey Findings
Antimicrobial PropertiesSome silyl ethers exhibit significant antibacterial activity against Gram-positive bacteria.
Cytotoxicity in Cancer CellsSilylated compounds showed selective toxicity against various cancer cell lines in vitro.
Enzyme Inhibition MechanismSilyl groups may inhibit enzyme activity by altering substrate binding affinities.

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